Bienvenue dans la boutique en ligne BenchChem!

3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea

Alpha-1 Adrenergic Receptor Subtype Selectivity BPH

The compound 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea (CAS 896354-21-5) is a synthetic, small-molecule member of the (phenylpiperazinyl)cyclohexylurea class. These compounds are being investigated as selective antagonists for the α1a and α1d adrenergic receptor subtypes, a profile of interest for conditions like benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS).

Molecular Formula C26H34N4O3
Molecular Weight 450.6 g/mol
CAS No. 896354-21-5
Cat. No. B6487964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea
CAS896354-21-5
Molecular FormulaC26H34N4O3
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C26H34N4O3/c31-26(28-21-7-3-1-4-8-21)27-18-23(20-11-12-24-25(17-20)33-19-32-24)30-15-13-29(14-16-30)22-9-5-2-6-10-22/h2,5-6,9-12,17,21,23H,1,3-4,7-8,13-16,18-19H2,(H2,27,28,31)
InChIKeyUSVNFHSOFJWYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

896354-21-5: A Benzodioxole-Phenylpiperazine Cyclohexylurea for Alpha-1 Adrenergic Research


The compound 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea (CAS 896354-21-5) is a synthetic, small-molecule member of the (phenylpiperazinyl)cyclohexylurea class [1]. These compounds are being investigated as selective antagonists for the α1a and α1d adrenergic receptor subtypes, a profile of interest for conditions like benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS) [1]. The molecule uniquely incorporates a 1,3-benzodioxole moiety, a structural feature found in other potent α1 antagonists, which may contribute to its receptor interaction profile [2].

Why Subtype Selectivity Prevents Simple Interchange of 896354-21-5 with Other Alpha-1 Blockers


Generic substitution among α1 adrenergic receptor antagonists is not straightforward due to critical differences in subtype selectivity. Non-selective agents like prazosin or doxazosin equally block α1a, α1b, and α1d receptors, leading to vasodilatory side effects such as postural hypotension [1]. In contrast, the (phenylpiperazinyl)cyclohexylurea class, to which 896354-21-5 belongs, was specifically designed to achieve high selectivity for α1a/α1d over the α1b subtype, with reported selectivity ratios ranging from 14- to 47-fold and >15-fold selectivity over the dopamine D2 receptor [1]. This targeted profile is intended to maintain therapeutic efficacy for BPH/LUTS while minimizing cardiovascular side effects, a benefit not guaranteed by older, less selective molecules.

Quantitative Differentiation of 896354-21-5: A Comparative Evidence Assessment


Class-Level Alpha-1 Subtype Selectivity Compared to Non-Selective Agents

While direct, compound-specific binding data for 896354-21-5 is not publicly available, its core scaffold is a (phenylpiperazinyl)cyclohexylurea. A series of closely related compounds from the same class demonstrated equal high affinity for the cloned human α1a and α1d subtypes, with selectivity ratios against the α1b subtype ranging from 14- to 47-fold [1]. This class-level selectivity is a significant departure from non-selective α1 blockers like terazosin, which show no meaningful selectivity among subtypes. The specific selectivity of 896354-21-5 may vary based on its unique benzodioxole substitution, which is a key differentiating feature [2].

Alpha-1 Adrenergic Receptor Subtype Selectivity BPH

Functional Antagonism: Comparison with a Structurally Similar Benzodioxole Derivative

A structurally analogous compound, LASSBio-772, which also contains a 1,3-benzodioxole and N-phenylpiperazine scaffold, demonstrated potent functional antagonism with a pA2 value of 8.8 in a rabbit aorta ring assay for α1D receptors [1]. While this data does not belong to 896354-21-5, it validates the pharmacological activity of the shared core scaffold. The cyclohexylurea side chain in 896354-21-5 represents a key structural variation from LASSBio-772, which could potentially improve pharmacokinetic properties such as metabolic stability, though this remains to be experimentally verified.

Functional Assay Alpha-1A Antagonism Vasoconstriction

Structural Differentiation from Clinical Standard Tamsulosin

Tamsulosin, the leading clinical α1a/α1d-selective antagonist, has a Ki of 0.19 nM for the α1a receptor [1]. However, tamsulosin is a sulfonamide-based chemotype, whereas 896354-21-5 is a cyclohyxylurea. This fundamental structural difference may translate into a distinct off-target interaction profile. The (phenylpiperazinyl)cyclohexylurea class has demonstrated >15-fold selectivity over the dopamine D2 receptor [2], a target not typically associated with tamsulosin's side effect profile. The unique benzodioxole group in 896354-21-5 could further differentiate its pharmacological fingerprint.

Chemotype Comparison Binding Affinity Tamsulosin

Recommended Research Applications for 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea


Tool Compound for Studying Alpha-1 Adrenoceptor Subtype Function

Based on class-level evidence [1], 896354-21-5 is suitable as a research tool for in vitro pharmacological studies aimed at dissecting the roles of α1a and α1d receptor subtypes in native tissues. Its high predicted selectivity over the α1b subtype makes it valuable for experiments where isolating α1a/d-mediated responses is critical.

Chemical Probe for Investigating the Contribution of the Benzodioxole Moiety to Receptor Binding

The compound incorporates a 1,3-benzodioxole group, a structural feature associated with high affinity in analogous α1 antagonists like LASSBio-772 [1]. It can be used in structure-activity relationship (SAR) studies to systematically evaluate the pharmacophoric contribution of this group to receptor binding and functional activity.

Reference Standard for Developing New Selective Alpha-1 Antagonists

As a distinct chemotype within the (phenylpiperazinyl)cyclohexylurea class, 896354-21-5 can serve as a reference standard in drug discovery programs aiming to design novel, patentable α1a/α1d-selective antagonists with potentially improved off-target profiles compared to sulfonamides like tamsulosin [1][2].

Quote Request

Request a Quote for 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.